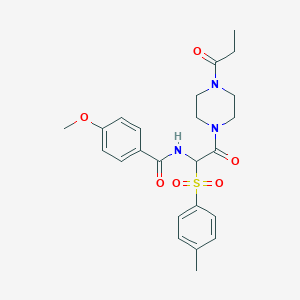

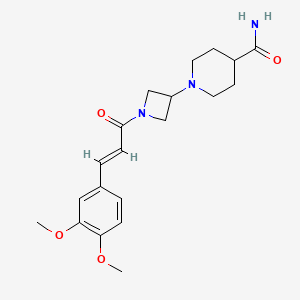

N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

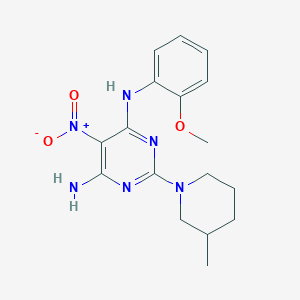

N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide is a useful research compound. Its molecular formula is C15H24N2O2S and its molecular weight is 296.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Activation and Anti-inflammatory Effects

A study highlights the development of novel thiazolidinedione derivatives, including compounds structurally related to N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide, designed to activate peroxisome proliferator-activated receptors (PPARγ). These compounds, such as the prototype BP-1003, demonstrated potent PPARγ activation and showed anti-inflammatory effects in models of allergic contact dermatitis. Such findings suggest their potential as oral and topical agents for treating inflammatory skin conditions like dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Activity-Based Probe for Enzyme Inhibition

In the context of exploring enzyme inhibitors, a compound structurally analogous to this compound, known as ARN726, was utilized to design an activity-based probe for N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides. This innovative approach allowed for the in vivo detection of NAAA, showcasing the compound's utility in investigating the enzyme's physiological and pathological roles (Romeo et al., 2015).

Selective Ionophore Applications

Exploring the chemistry of similar compounds, N,N,N′,N′-Tetrabutyl-3,6-dioxaoctane-dithioamide was studied for its selectivity as an ionophore for Cd2+, demonstrating the potential of such compounds in creating selective ion transport systems. This specific example showcases how the structural framework of this compound could be adapted for selective ion sensing or transport applications (Schneider et al., 1980).

Novel Niacin-Lipoic Acid Dimer for Atherosclerosis

A novel niacin-lipoic acid dimer, structurally related to this compound, exhibited potent GPR109A agonist activity, antioxidation, and cytoprotection. This compound showed promise in lipid modulation, atherosclerotic lesion regulation, and exhibited a non-flushing effect, indicating its potential in treating atherosclerosis with fewer side effects (Jiang et al., 2019).

Properties

IUPAC Name |

N-(3-cyanothiolan-3-yl)-2-cyclohexyloxybutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-2-13(19-12-6-4-3-5-7-12)14(18)17-15(10-16)8-9-20-11-15/h12-13H,2-9,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJPOKVGYBEFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1(CCSC1)C#N)OC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)

![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)

![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)

![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)